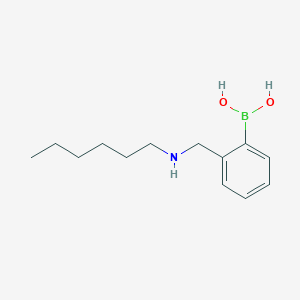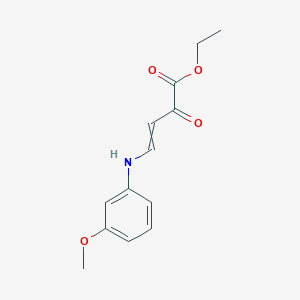![molecular formula C12H21NO4 B15061043 [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate](/img/structure/B15061043.png)
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate is a chemical compound with a specific stereochemistry It is characterized by the presence of a cyclohexyl ring substituted with a formate group and a tert-butoxycarbonylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate typically involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the tert-butoxycarbonylamino group: This step involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, usually using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formylation: The formate group can be introduced through a formylation reaction, often using formic acid or formic anhydride as the formylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate can undergo various chemical reactions, including:
Oxidation: The formate group can be oxidized to a carboxylate group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Carboxylate derivatives
Reduction: Alcohol derivatives
Substitution: Free amine derivatives
科学的研究の応用
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Participating in biochemical pathways: Affecting cellular processes.
Acting as a prodrug: Releasing active metabolites upon metabolic conversion.
類似化合物との比較
Similar Compounds
- [(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
- [(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
- [(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate
Uniqueness
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. The presence of the tert-butoxycarbonylamino group also provides a protective function, allowing for selective reactions and modifications.
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] formate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-4-5-7-10(9)16-8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m0/s1 |
InChIキー |
KWVIQUZURIJSNM-UWVGGRQHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OC=O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
![3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15060985.png)





![[4-[2-(4-Borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-3-yl]boronic acid](/img/structure/B15061032.png)



![6-bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15061039.png)
